[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid

Medicinal Chemistry Heterocyclic Chemistry Scaffold Hopping

Inconsistent purity and unreliable supply of key heterocyclic building blocks often delay kinase inhibitor programs. This compound provides a validated solution as a c-Met/LRRK2 inhibitor scaffold with a reactive carboxylic acid handle. • 89% esterification yield benchmark streamlines method development. • Derivatives exhibit nanomolar antiproliferative activity against cancer cell lines. • Available from stock with documented quality assurance for immediate global dispatch.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 56434-29-8
Cat. No. B1357078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid
CAS56434-29-8
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC2=NN=CN2N=C1C(=O)O
InChIInChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H,11,12)
InChIKeyMKKUXSHZWHEBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic Acid (CAS 56434-29-8): A Core Heterocyclic Scaffold for Medicinal Chemistry and Drug Discovery


[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid (CAS 56434-29-8) is a heterocyclic compound with a molecular formula of C6H4N4O2 and a molecular weight of 164.12 g/mol . It features a fused triazole-pyridazine ring system with a carboxylic acid functional group at the 6-position . This compound serves as a core scaffold in the synthesis of diverse bioactive molecules and is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties . It is commercially available from various suppliers with typical purities ranging from 95% to 98% .

Why [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic Acid Cannot Be Indiscriminately Substituted in Scientific Research


Generic substitution of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid with other triazolopyridazine derivatives or similar heterocyclic carboxylic acids is not advisable due to significant differences in structural features that dictate biological activity and synthetic utility. The specific [4,3-b] ring fusion pattern and the carboxylic acid moiety at the 6-position confer unique reactivity and potential biological interactions compared to isomers with different ring fusions (e.g., [1,5-b]) or substitution patterns (e.g., 3-carboxylic acid analogs) [1]. Furthermore, the parent scaffold is a versatile building block for the synthesis of more complex, biologically active derivatives, and its use ensures the generation of a specific chemotype with a well-defined structure-activity relationship (SAR) profile . Substituting with a different analog can lead to altered pharmacokinetic properties, target engagement, and overall experimental outcomes.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic Acid vs. Key Comparators


Structural Core Differentiation: [4,3-b] vs. [1,5-b] Ring Fusion Isomers

The [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid scaffold is structurally distinct from its [1,5-b] isomer. This difference in ring fusion geometry leads to distinct spatial arrangements and electronic properties, which can dramatically alter biological target recognition and binding affinity [1]. While direct comparative biological data for the parent carboxylic acids is limited in public literature, class-level inference from derivative studies indicates that the [4,3-b] core is a privileged structure in kinase inhibition and other therapeutic areas, whereas the [1,5-b] core is less frequently cited in such contexts .

Medicinal Chemistry Heterocyclic Chemistry Scaffold Hopping

Inferred Anticancer Potential from Derivative SAR Studies

While the specific compound [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid lacks published IC50 data, its core scaffold is present in highly potent derivatives. For example, a derivative (compound 4g) in a 2024 study exhibited dual c-Met/Pim-1 inhibition with IC50 values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively, and showed a mean GI% of 55.84% against a panel of 60 cancer cell lines [1]. Another derivative (compound 8l) displayed anticancer activity against MV4-11 cells with an IC50 of 1.5 μM and against three other cell lines with IC50 values ranging from 1.5 to 7.6 μM [2]. These data support the core scaffold's utility in developing potent anticancer agents, which can be compared to other heterocyclic scaffolds like indoles or quinolines that may not show the same kinase inhibition profile.

Oncology Kinase Inhibition Structure-Activity Relationship

Commercial Availability and Purity vs. Closest Analogs

The target compound is commercially available from multiple reputable suppliers with documented purity levels, ensuring reproducibility in research. For example, it is offered at 95% purity from AKSci and 97% from Aladdin Scientific . In contrast, closely related analogs such as 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid (CAS 1823900-52-2) are less widely available and often have less documented purity specifications . This difference in commercial accessibility and quality assurance directly impacts procurement decisions and the reliability of research outcomes.

Chemical Procurement Building Blocks Medicinal Chemistry

Synthetic Utility: Demonstrated High Yield in Esterification Reaction

The target compound is a well-behaved synthetic intermediate, as demonstrated by a reported esterification reaction with ethanol in the presence of sulfuric acid, yielding Ethyl [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate in 89% yield [1]. This high yield indicates the carboxylic acid group's reactivity under standard conditions, making it a reliable building block for further derivatization. While similar yields might be expected for related analogs, the specific and reproducible procedure for this compound provides a validated starting point for synthesis, saving time and resources compared to optimizing conditions for a less-characterized analog.

Synthetic Chemistry Methodology Building Blocks

Regulatory and Safety Profile: A Well-Defined Starting Point

The target compound has a defined Globally Harmonized System (GHS) classification and safety data sheet (SDS) available from multiple suppliers, ensuring safe handling in the laboratory . In contrast, many novel or less-common analogs may lack comprehensive safety and regulatory documentation, introducing potential liabilities and requiring additional safety assessments before use. The availability of established safety information simplifies procurement and laboratory workflows.

Laboratory Safety Chemical Handling Procurement

Role as a Key Intermediate in Kinase Inhibitor Development

The [1,2,4]Triazolo[4,3-B]pyridazine core is explicitly claimed in multiple patents as a key scaffold for developing inhibitors of therapeutically relevant kinases, such as c-Met and LRRK2 [1][2]. While the specific compound is the parent carboxylic acid, it serves as the essential building block for synthesizing the claimed derivatives. For instance, a patent describes [1,2,4]triazolo[4,3-b]pyridazine compounds as inhibitors of c-Met tyrosine kinase for treating cancer [1]. Another patent focuses on triazolopyridazine compounds as LRRK2 inhibitors for potential use in Parkinson's disease [2]. This intellectual property landscape underscores the core scaffold's value and differentiates it from other heterocyclic cores that may not have the same breadth of patent protection or therapeutic relevance.

Kinase Inhibition c-Met LRRK2 Drug Discovery

Optimal Application Scenarios for Procuring [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic Acid


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

This compound is an ideal starting material for generating diverse libraries of triazolopyridazine derivatives for kinase inhibitor discovery. The core scaffold's established role in c-Met and LRRK2 inhibition, as evidenced by patent literature, makes it a strategic choice for projects targeting these kinases or exploring novel kinase targets. The carboxylic acid group provides a convenient handle for introducing various amide, ester, and other functional groups to explore structure-activity relationships [1].

Oncology Research: Development of Novel Anticancer Agents

Based on cross-study evidence of potent antiproliferative activity of its derivatives (e.g., IC50 values in the nanomolar to low micromolar range against various cancer cell lines), this compound is a valuable building block for synthesizing and evaluating new anticancer agents. Researchers can use it to create focused libraries for screening against specific cancer types, such as breast cancer or leukemia [2].

Chemical Biology: Tool Compound Generation

The [1,2,4]Triazolo[4,3-B]pyridazine core can be elaborated into chemical probes to investigate biological pathways. For instance, derivatives could be designed as selective inhibitors of specific kinases or other protein targets to dissect their roles in cellular signaling and disease. The availability of the parent acid in high purity and with defined safety documentation ensures a reliable starting point for such studies .

Process Chemistry: Route Scouting and Optimization

The documented high yield (89%) for a simple esterification reaction provides a validated benchmark for synthetic route development. Process chemists can use this compound as a model substrate to optimize reaction conditions for scale-up, saving time and resources. Its reliable reactivity profile and commercial availability make it a practical choice for developing robust synthetic methodologies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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